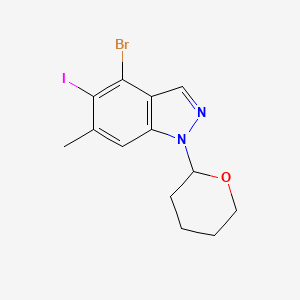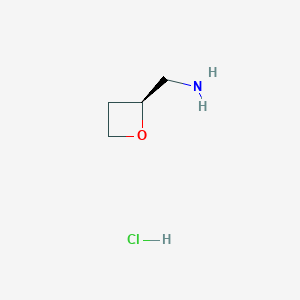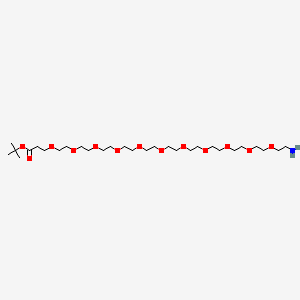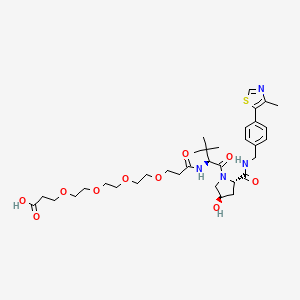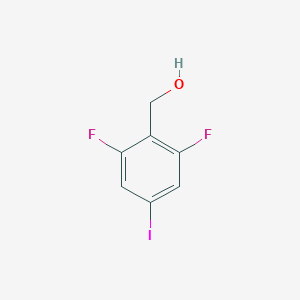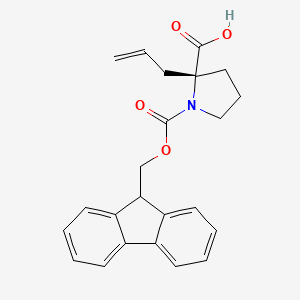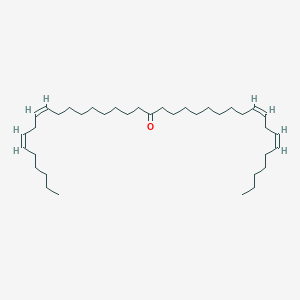
Dilinoleyl Ketone
Übersicht
Beschreibung
Dilinoleyl Ketone is a useful research compound. Its molecular formula is C37H66O and its molecular weight is 526.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dilinoleyl Ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dilinoleyl Ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical Analysis and Testing
Research by Zhao Yan-pin (2014) highlights the use of ketone complexes, such as those produced by zinc and dithizone in acidic solutions, in chemical analysis. These complexes are beneficial for colorimetric analysis, aiding in reducing systematic and incidental deviations in test accuracy (Zhao Yan-pin, 2014).
2. Chromatography
A study by Loeser, Babiak, and Drumm (2009) discusses the use of water-immiscible solvents like methyl isobutyl ketone in reversed-phase liquid chromatography (RPLC). This approach minimizes peak distortion of analytes, enhancing the analytical utility of RPLC (Loeser, Babiak & Drumm, 2009).
3. Metabolic Rate Monitoring
Gouma, Alkhader, and Stanaćević (2014) outline the use of ketone bodies as biomarkers for metabolic rate monitoring in health and wellness, particularly for weight control and diet management (Gouma, Alkhader & Stanaćević, 2014).
4. Synthetic Chemistry
Research by Lewis and Wolfenden (1977) provides insights into the hydration of ketones, which is significant in synthetic chemistry, especially in the creation of inhibitors for enzymes like papain (Lewis & Wolfenden, 1977).
5. Biocatalysis
Hoyos et al. (2010) explore biocatalytic approaches for producing alpha-hydroxy ketones, crucial in pharmaceuticals for treatments like Alzheimer's and in antitumor antibiotics. This approach highlights the role of ketones as building blocks in larger molecule production (Hoyos et al., 2010).
6. Organic Solvent Distribution
A study by Inci (2002) investigates the distribution of glycolic acid between water and organic solutions, including ketones like methyl isobutyl ketone (MIBK), emphasizing the role of ketones in complex interaction studies (Inci, 2002).
7. Biochemical Studies
Gibbard and Watkins (1968) describe an enzyme method for determining ketone bodies in blood and urine, highlighting the biochemical significance of ketones in medical diagnostics (Gibbard & Watkins, 1968).
Eigenschaften
IUPAC Name |
(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSTPONYHHQKS-MAZCIEHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)CCCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(=O)CCCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-one | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)

